molecular formula C21H20ClN3O2 B12449592 [4-(2-Chlorophenyl)-5-methyl-1,2-oxazol-3-yl](4-phenylpiperazin-1-yl)methanone

[4-(2-Chlorophenyl)-5-methyl-1,2-oxazol-3-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B12449592
M. Wt: 381.9 g/mol
InChI Key: LKDBJYFRCOXSBW-UHFFFAOYSA-N
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Description

1-[4-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-3-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methyl-substituted oxazole ring, and a phenylpiperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-3-CARBONYL]-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 2-chlorobenzoyl chloride and an amino alcohol can yield the oxazole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the oxazole intermediate.

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of a suitable diamine with a dihaloalkane, followed by cyclization.

    Coupling of the Oxazole and Piperazine Rings: The final step involves coupling the oxazole and piperazine rings through a carbonylation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-3-CARBONYL]-4-PHENYLPIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Oxazole N-oxides

    Reduction: Alcohol derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

1-[4-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-3-CARBONYL]-4-PHENYLPIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-3-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Chlorophenyl)-5-methyl-1,2-oxazole-3-carbonyl]-4-methylpiperazine
  • 1-[4-(2-Chlorophenyl)-5-methyl-1,2-oxazole-3-carbonyl]-4-ethylpiperazine
  • 1-[4-(2-Chlorophenyl)-5-methyl-1,2-oxazole-3-carbonyl]-4-isopropylpiperazine

Uniqueness

1-[4-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-3-CARBONYL]-4-PHENYLPIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes. The oxazole ring provides stability and resistance to metabolic degradation, while the phenylpiperazine moiety contributes to its ability to interact with various biological targets.

This compound’s unique structure and properties make it a valuable tool in scientific research and a promising candidate for further development in various fields.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

[4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H20ClN3O2/c1-15-19(17-9-5-6-10-18(17)22)20(23-27-15)21(26)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3

InChI Key

LKDBJYFRCOXSBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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